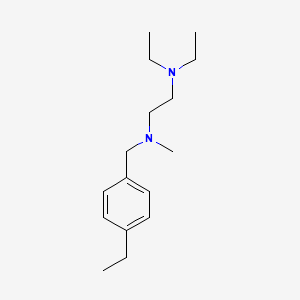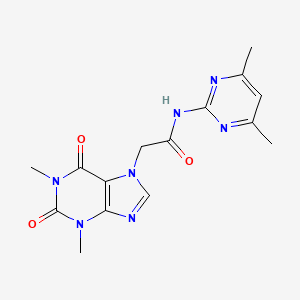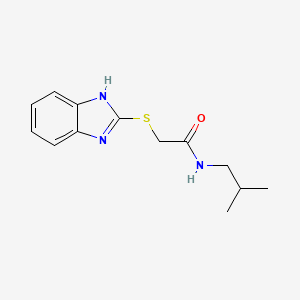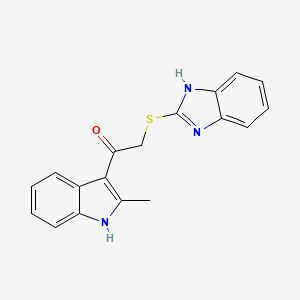
N,N-diethyl-N'-(4-ethylbenzyl)-N'-methyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-(4-ethylbenzyl)-N'-methyl-1,2-ethanediamine, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture as a potential alternative to the toxic insecticides used during World War II. Since then, DEET has become the most effective and widely used insect repellent in the world.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the insect's ability to detect lactic acid, carbon dioxide, and other chemicals emitted by humans. This makes it difficult for insects to locate and bite humans.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized by the liver. Studies have shown that DEET does not cause significant harm to the nervous system or other organs in humans. However, excessive use of DEET can cause skin irritation and allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a highly effective insect repellent, making it an essential tool in the study of insect behavior and disease transmission. However, its strong odor and potential toxicity can interfere with some experiments. Researchers must take care to use DEET in appropriate concentrations and to control for any potential confounding factors.
Direcciones Futuras
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Study of the long-term effects of DEET exposure on human health.
3. Investigation of the mechanism of action of DEET and its potential applications in other fields, such as drug development.
4. Study of the impact of DEET on non-target organisms, such as bees and other beneficial insects.
5. Development of new methods for delivering DEET, such as slow-release formulations, to increase its effectiveness and reduce the need for frequent reapplication.
Métodos De Síntesis
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with methylamine in the presence of ethylene diamine. The resulting compound is then purified through distillation and recrystallization to obtain pure DEET.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insect's ability to detect human skin, making it less attractive to them. This property has made DEET an essential tool in the fight against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
Propiedades
IUPAC Name |
N',N'-diethyl-N-[(4-ethylphenyl)methyl]-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-5-15-8-10-16(11-9-15)14-17(4)12-13-18(6-2)7-3/h8-11H,5-7,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUMEXYEWXJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-[(4-ethylphenyl)methyl]-N-methylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)

![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
